molecular formula C18H16N2O3S B2951067 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide CAS No. 895457-49-5

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2951067
CAS No.: 895457-49-5
M. Wt: 340.4
InChI Key: MLVVQSRLXQDEHP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a 1,3-dioxoisoindolin (phthalimide) core, a scaffold recognized for its diverse biological activities . Compounds based on this structure have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for type 2 diabetes therapy . Furthermore, related 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models, showing protection against maximal electroshock seizures (MES) . The integration of the p-tolylthioacetamide moiety in this molecule may offer unique interaction points for targeting specific enzymes or receptors, making it a valuable intermediate for the synthesis and optimization of novel bioactive agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-6-8-12(9-7-11)24-10-15(21)19-14-5-3-4-13-16(14)18(23)20(2)17(13)22/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVQSRLXQDEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by cyclization to form the isoindolinone ring. The p-tolylthio group can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with multiple biological targets makes it a valuable candidate for further research.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its unique structure and biological activity suggest it could be developed into a new class of drugs for treating various diseases.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with key biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight Key References
Target Compound 2-methyl-1,3-dioxoisoindolin-4-yl p-tolylthio (SCH₂C₆H₄CH₃) C₁₈H₁₆N₂O₃S 340.4
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide 2-methyl-1,3-dioxoisoindolin-4-yl 4-methoxyphenylthio (SCH₂C₆H₄OCH₃) C₁₈H₁₆N₂O₄S 356.4
N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide 1,3-dioxoisoindolin-2-yl Triazole-carboxamide Variable Variable
2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamide 1,3-dioxoisoindolin-2-yl Thiazole-phenylacetamide C₁₉H₁₃N₃O₃S 363.4

Key Observations :

  • Substituent Effects : The target compound’s p-tolylthio group (electron-donating methyl) contrasts with the 4-methoxyphenylthio analog’s methoxy group (electron-donating but more polar) . This difference may influence solubility and membrane permeability.

Key Observations :

  • The target compound’s synthesis likely follows methods similar to and , involving condensation of substituted acetohydrazides with phthalic anhydride derivatives under acidic conditions .
  • PROTAC-related analogs (e.g., ) require additional functionalization (e.g., PEG linkers, dioxopiperidinyl groups), complicating synthesis but enabling protein degradation applications .

Key Observations :

  • The p-tolylthio group in the target compound may improve pharmacokinetics compared to polar analogs (e.g., 4-methoxyphenylthio) .
  • PROTAC derivatives demonstrate the versatility of isoindolinone-acetamide cores in drug design, though the target compound lacks the extended linker systems required for proteolysis-targeting chimera (PROTAC) activity .

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-2-(p-tolylthio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 315.36 g/mol

Biological Activity Overview

Research indicates that compounds with the isoindoline scaffold often exhibit diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The specific compound has been evaluated for its effects on various biological systems.

Anticancer Activity

Several studies have highlighted the potential of isoindoline derivatives as anticancer agents. For instance:

  • 15-Lipoxygenase Inhibition : A series of related compounds were synthesized and tested for their ability to inhibit 15-lipoxygenase, an enzyme linked to cancer progression. The study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a promising avenue for further development .

Anticonvulsant Activity

Anticonvulsant properties have been attributed to various derivatives of the isoindoline scaffold:

  • Seizure Models : In a study evaluating anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, derivatives showed protective effects against seizures. This indicates potential neurological applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on related compounds:

  • Inhibition of Lipoxygenase Pathway : The inhibition of lipoxygenase enzymes can lead to reduced inflammation and tumor growth.
  • Modulation of Neurotransmitter Systems : Anticonvulsant activity may be mediated through modulation of GABAergic or glutamatergic neurotransmission.

Table 1: Summary of Biological Activities

Activity TypeTest ModelOutcomeReference
Anticancer15-Lipoxygenase inhibitionSignificant cytotoxicity in cancer cell lines
AnticonvulsantMES and PTZ modelsProtective effects against seizures
CNS DepressantBehavioral assaysIndicated CNS depressant activity

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